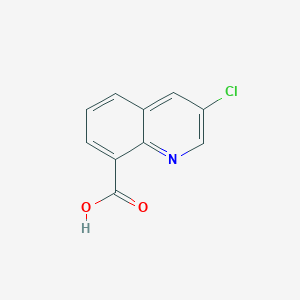

Acide 3-chloroquinoléine-8-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-chloroquinoline-8-carboxylic acid and related compounds involves innovative procedures, such as the novel synthesis method that entails creating a 3-amino intermediate which is then replaced with chlorine or bromine following the Sandmeyer reaction, resulting in good yields of 3-haloquinoline carboxylic acids (Raveglia et al., 1997). Another synthesis approach involves PPA-catalyzed thermal lactamization and interactions with 3-mercaptopropionic acid, showcasing the compound's versatile synthetic accessibility (Al-huniti et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-chloroquinoline-8-carboxylic acid and its derivatives has been elucidated through various analytical techniques, including IR, MS, and NMR data. These studies provide detailed insights into the compound's molecular architecture and lay the foundation for further chemical and biochemical exploration (Al-huniti et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 3-chloroquinoline-8-carboxylic acid has highlighted its reactivity and potential for forming diverse chemical structures. For example, its esters react with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides, illustrating its reactive versatility and potential for creating novel compounds (Ukrainets et al., 2005).

Physical Properties Analysis

The physical properties of 3-chloroquinoline-8-carboxylic acid derivatives, such as their crystal structure, have been studied to understand their intermolecular interactions and stability. For instance, studies on related compounds like ethyl 3,7-dichloroquinoline-8-carboxylate reveal aromatic π–π stacking and weak intermolecular hydrogen bonding, providing insights into the compound's solid-state characteristics (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-chloroquinoline-8-carboxylic acid are exemplified by its microbial metabolism, where specific bacteria can use it as a sole carbon and energy source. This biodegradation pathway involves the formation of distinct metabolites, showcasing the compound's environmental and biological interactions (Tibbles et al., 1989).

Applications De Recherche Scientifique

Synthèse organique

Les acides carboxyliques, comme l'acide 3-chloroquinoléine-8-carboxylique, sont des composés organiques polyvalents utilisés dans divers domaines tels que la synthèse organique . Ils sont actifs dans les réactions organiques, telles que la substitution, l'élimination, l'oxydation, le couplage, etc .

Nanotechnologie

En nanotechnologie, les acides carboxyliques sont utilisés comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Par exemple, il a été rapporté que les acides carboxyliques organiques assistent la modification de surface des nanotubes de carbone multiparois (MWCNT) par irradiation ultrasonique, avec des applications dans la production de nanomatériaux polymères .

Polymères

Dans le domaine des polymères, les acides carboxyliques présentent des applications telles que des monomères, des additifs, des catalyseurs, etc . Ils jouent un rôle clé dans la modification des polymères synthétiques ou naturels .

Recherche en protéomique

L'this compound est une quinoléine chlorée utilisée pour la recherche en protéomique . Il s'agit d'un composé dont la masse moléculaire est de 207,61 et la formule moléculaire est C10H6ClNO2 .

Conception de médicaments

La quinoléine, qui est constituée de benzène fusionné avec de la pyridine N-hétérocyclique, a reçu une attention considérable comme modèle de base dans la conception de médicaments en raison de son large spectre d'activité biologique . Les motifs de quinoléine fonctionnalisés ont montré des efficacités substantielles pour le développement futur de médicaments

Safety and Hazards

Orientations Futures

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for 3-Chloroquinoline-8-carboxylic acid could involve further exploration of its potential biological and pharmaceutical activities.

Mécanisme D'action

Target of Action

3-Chloroquinoline-8-carboxylic acid is primarily targeted by certain bacteria, such as Pseudomonas spec. EK III . These bacteria have been isolated with the ability to use 3-chloroquinoline-8-carboxylic acid as their sole source of carbon and energy .

Mode of Action

EK III . The bacteria’s interaction with the compound results in its degradation .

Biochemical Pathways

The degradation of 3-Chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III involves several biochemical pathways . Two metabolites of the degradation pathway have been isolated and identified . The first metabolite was 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, the meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline .

Result of Action

The primary result of the action of 3-Chloroquinoline-8-carboxylic acid is its degradation by Pseudomonas spec. EK III . This degradation process results in the formation of specific metabolites . .

Action Environment

The action of 3-Chloroquinoline-8-carboxylic acid is influenced by environmental factors. For instance, the compound’s degradation by Pseudomonas spec. EK III occurs in specific environmental conditions . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Chloroquinoline-8-carboxylic acid are not fully understood. It has been reported that bacteria, specifically Pseudomonas spec. EK III, can use 3-Chloroquinoline-8-carboxylic acid as a sole source of carbon and energy

Cellular Effects

The cellular effects of 3-Chloroquinoline-8-carboxylic acid are largely unexplored. Its degradation by Pseudomonas spec. EK III suggests that it may influence cellular function in these bacteria

Molecular Mechanism

The molecular mechanism of action of 3-Chloroquinoline-8-carboxylic acid is not well understood. It is known that it can be degraded by Pseudomonas spec. EK III

Metabolic Pathways

The metabolic pathways involving 3-Chloroquinoline-8-carboxylic acid are not well characterized. It is known that Pseudomonas spec. EK III can metabolize 3-Chloroquinoline-8-carboxylic acid , suggesting that it may be involved in specific metabolic pathways in these bacteria.

Propriétés

IUPAC Name |

3-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154725 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125300-42-7 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

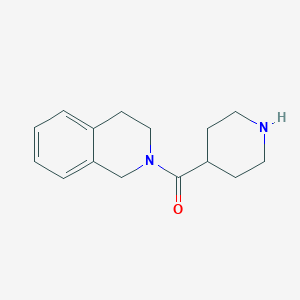

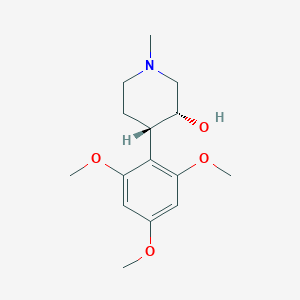

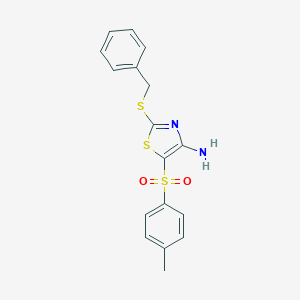

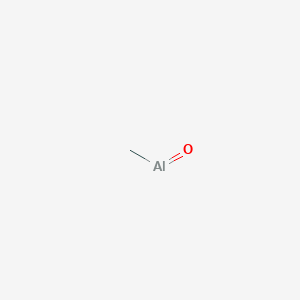

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when Pseudomonas species EK III bacteria are exposed to 3-chloroquinoline-8-carboxylic acid?

A1: Pseudomonas species EK III bacteria can utilize 3-chloroquinoline-8-carboxylic acid as their sole source of carbon and energy []. This means they can break it down to obtain the nutrients needed for growth and survival. The degradation process leads to the formation of two identifiable metabolites:

- 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine: This compound is formed through a meta-cleavage reaction on 3-chloro-7,8-dihydroxyquinoline, an intermediate in the degradation pathway [].

- 5-Chloro-2-hydroxynicotinic acid: This is the second metabolite produced, but it appears that Pseudomonas species EK III cannot further degrade this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)